molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6

1H-pyrazolo[4,3-b]pyridine

Cat. No. B1257534
CAS RN: 272-52-6
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
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Patent
US08461176B2

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (27 mg), the title compound was isolated as a white solid (8 mg). MS (ES): M/Z [M+H]=390. 1H NMR: (400 MHz, CHLOROFORM-d): 1.94 (s, 3H), 4.87 (d, J=14.1 Hz, 1H), 5.04 (d, J=14.1 Hz, 1H), 7.31 (d, J=7.6 Hz, 3H), 7.90 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 1H), 8.30 (s, 1H), 8.43 (s, 1H) and 8.65 (d, J=2.9 Hz, 1H). 19F NMR (376 MHz, CHLOROFORM-d): −58.1 (s, 3F). 2-Amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (37 mg) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg). 1-(2H-Pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg, 6.6%; MS (ES): M/Z [M+H]=176) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 1H-pyrazolo[4,3-b]pyridine (380 mg). 1H-pyrazolo[4,3-b]pyridine (380 mg, 34%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-2-methylpyridine (1 g).
Name
1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
380 mg
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([CH2:10][C:11](=[O:13])[CH3:12])[CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[NH:25]1[C:33]2[C:28](=[N:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[N:26]1.[NH2:34]C1C(C)=NC=CC=1>>[NH2:34][C:11]([CH3:12])([CH2:10][N:2]1[CH:3]=[C:4]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]2=[N:1]1)[C:33]#[N:25].[N:1]1[N:2]([CH2:10][C:11](=[O:13])[CH3:12])[CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.[NH:25]1[C:33]2[C:28](=[N:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[N:26]1 |f:2.3.4|

Inputs

Step One
Name
1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
37 mg
Type
reactant
Smiles
N=1N(C=C2N=CC=CC21)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
380 mg
Type
reactant
Smiles
N1N=CC2=NC=CC=C21
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=CC=C2)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
Name
Type
product
Smiles
N=1N(C=C2N=CC=CC21)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 6.6%
Name
Type
product
Smiles
N1N=CC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.